molecular formula C5H7NO2 B12980867 (1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid

(1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid

Cat. No.: B12980867
M. Wt: 113.11 g/mol
InChI Key: AKJQPUQZMLLGFC-NUNKFHFFSA-N
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Description

(1R,3S,4S)-2-Azabicyclo[210]pentane-3-carboxylic acid is a nitrogen-containing heterocyclic compound This compound is characterized by its unique bicyclic structure, which consists of a five-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentene derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    2-Azabicyclo[2.2.1]heptane: A similar compound with a seven-membered ring fused to a three-membered ring.

Uniqueness

(1R,3S,4S)-2-Azabicyclo[210]pentane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8)/t2-,3+,4-/m0/s1

InChI Key

AKJQPUQZMLLGFC-NUNKFHFFSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H]2C(=O)O

Canonical SMILES

C1C2C1NC2C(=O)O

Origin of Product

United States

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